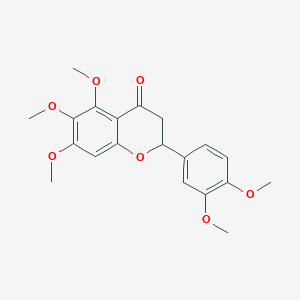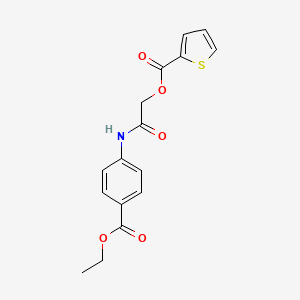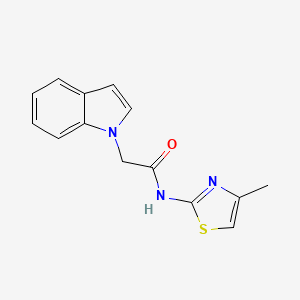
5-Aminooxepan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminooxepan-2-one hydrochloride can be achieved through several methods. One common approach involves the ring-opening polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions . Another method involves the synthesis from 7-methoxy-3,4,5,6-tetrahydro-2H-azepine using methanol, hydroxylamine hydrochloride, and sodium hydrogencarbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry has been demonstrated to be effective in the preparation of pharmaceutically active molecules, including this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Aminooxepan-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methanol, hydroxylamine hydrochloride, and sodium hydrogencarbonate . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydroxylamine hydrochloride can yield azepan-2-one oxime .
Scientific Research Applications
5-Aminooxepan-2-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of various polymers through ring-opening polymerization . . Additionally, it is used in the development of biodegradable materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 5-Aminooxepan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with biological molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Aminooxepan-2-one hydrochloride include epsilon-caprolactone, hexanoic acid, and 6-hydroxyhexanoic acid lactone . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: What sets this compound apart from similar compounds is its unique amino group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
5-aminooxepan-2-one;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-2-6(8)9-4-3-5;/h5H,1-4,7H2;1H |
InChI Key |
IOTLATUBTBQUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d]isoxazol-3-yl)-N-methoxy-N-methylacetamide](/img/structure/B14873901.png)
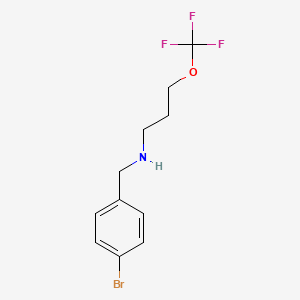
![3-[4-(Diphenylmethyl)piperazin-1-yl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14873925.png)
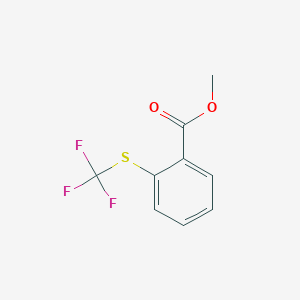
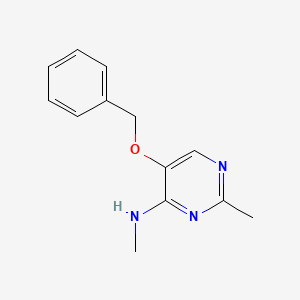
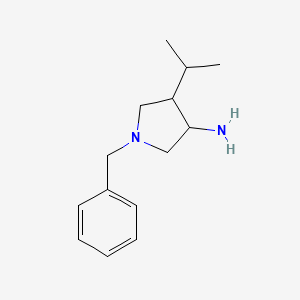

![2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14873938.png)
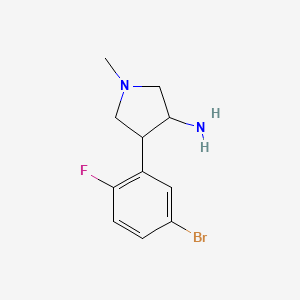
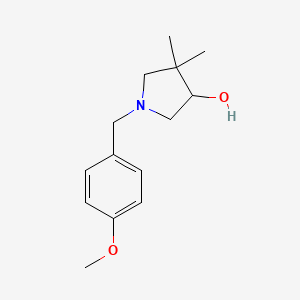
![2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)acetic acid](/img/structure/B14873957.png)
